molecular formula C13H17NO3 B3363123 N,N-dimethyl-2-(2-propanoylphenoxy)acetamide CAS No. 1016881-75-6

N,N-dimethyl-2-(2-propanoylphenoxy)acetamide

Cat. No. B3363123
CAS RN: 1016881-75-6
M. Wt: 235.28 g/mol
InChI Key: HNTZQZAHCYWDQK-UHFFFAOYSA-N
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Description

“N,N-dimethyl-2-(2-propanoylphenoxy)acetamide” is a chemical compound with the empirical formula C13H17NO3 . It has a molecular weight of 235.28 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of “this compound” is O=C(N(C)C)COC1=C(C=CC=C1)C(CC)=O . The InChI is 1S/C13H17NO3/c1-4-11(15)10-7-5-6-8-12(10)17-9-13(16)14(2)3/h5-8H,4,9H2,1-3H3 .

Scientific Research Applications

Biological Effects and Toxicology

Kennedy (2001) provides an update on the biological effects of acetamide, formamide, and their mono and dimethyl derivatives, highlighting the commercial importance and the added knowledge over the years on the biological consequences of exposure. The study reviews each chemical individually, considering data for the past 14 years and expanding on the environmental toxicology of these materials (Kennedy, 2001).

Pharmacodynamic and Pharmacokinetic Properties

Campoli-Richards et al. (1986) discuss the synthetic compound Inosine pranobex, formed from the p-acetamido benzoate salt of N-N dimethylamino-2-propanol and inosine, noting its antiviral and antitumor activities derived from an immunomodulating effect. This review emphasizes the need for further well-controlled studies to establish the efficacy of Inosine pranobex in treating various diseases and infections (Campoli-Richards, Sorkin, & Heel, 1986).

Environmental Toxicology and Degradation Pathways

Qutob et al. (2022) focus on the degradation of acetaminophen by advanced oxidation processes, examining the kinetics, mechanisms, by-products, and proposed degradation pathways. The study highlights the environmental concern posed by acetaminophen and its by-products, emphasizing the need for enhanced degradation techniques (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Synthesis and Medicinal Chemistry Applications

Al-Ostoot et al. (2021) conduct a literature survey on the chemical diversity of phenoxy acetamide and its derivatives, exploring their pharmacological significance. This comprehensive review suggests an opportunity for chemists to design new derivatives of phenoxy acetamide, potentially enhancing safety and efficacy in medical applications (Al-Ostoot, Zabiulla, Salah, & Khanum, 2021).

Novel Mechanisms of Action and Toxicity

Sharma et al. (2018) provide a detailed review on non-fentanyl novel synthetic opioid receptor agonists, focusing on the chemistry and pharmacology of N-substituted benzamides and acetamides. The study underscores the importance of international early warning systems in tracking emerging psychoactive substances and recommends pre-emptive research to detect new substances early in toxicological samples (Sharma, Hales, Rao, NicDaéid, & McKenzie, 2018).

Safety and Hazards

“N,N-dimethyl-2-(2-propanoylphenoxy)acetamide” is classified as a combustible solid . Its WGK is 3 . The flash point is not applicable .

properties

IUPAC Name

N,N-dimethyl-2-(2-propanoylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-4-11(15)10-7-5-6-8-12(10)17-9-13(16)14(2)3/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTZQZAHCYWDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1OCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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